Pyridine-3,5-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including pyridine-3,5-dicarboxylic acid, often involves catalytic vapor phase reactions, employing catalysts like HZSM-5 due to its structural and acidity properties. Techniques include the reaction of acetaldehyde, formaldehyde, and ammonia in catalytic vapor phase synthesis (K. Suresh Kumar Reddy et al., 2012).
Molecular Structure Analysis
Pyridine-3,5-dicarboxylic acid's structure is pivotal for its chemical reactivity. The presence of carboxylic groups on the pyridine ring influences its electronic distribution, enhancing its ability to participate in nucleophilic substitution reactions. This structural arrangement makes it a versatile building block for further chemical transformations.
Chemical Reactions and Properties
Pyridine derivatives, including pyridine-3,5-dicarboxylic acid, undergo various chemical reactions, such as decarboxylation, amidation, and esterification. The functionalization of the pyridine ring, particularly through direct C-H arylation, has been extensively studied, allowing for the synthesis of multiply arylated heteroarenes (R. Rossi* et al., 2014).
Scientific Research Applications
It forms coordination polymers with Zn(II) salts, creating structures of interest in inorganic chemistry (Ghosh, Savitha, & Bharadwaj, 2004) (Ghosh, Savitha, & Bharadwaj, 2004).
Pyridine-2,6-dicarboxylic acid units in Eu(III) and Tb(III) complexes exhibit strong luminescence, useful in biological imaging (Xiao et al., 2011) (Xiao et al., 2011).
It reacts with uranyl nitrate to form dinuclear complexes, contributing to the field of coordination chemistry (Masci & Thuéry, 2005) (Masci & Thuéry, 2005).
Light lanthanide (III) complexes with this acid show stable thermal and spectroscopic properties, important in materials science (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010) (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).
3,5-bis(3'-N-acetyl-2'-phenyl-1',3',4',-oxadiazoline) pyridine is a potential anti-inflammatory agent (Xiao-lin, 2008) (Xiao-lin, 2008).
Pr(III) and Eu(III) complexes with this acid form metal-organic framework polymers with luminescent applications (Yang et al., 2012) (Yang et al., 2012).
Temperature-dependent proton migration in the compound affects hydrogen-bond length and migration magnitude (Cowan et al., 2005) (Cowan et al., 2005).
Lanthanide complexes containing this acid and oxalic acid show promise in luminescence studies (Lin et al., 2009) (Lin et al., 2009).
Hydrogen-bond studies in related pyridine dicarboxylic acids contribute to understanding molecular strain and bonding (Kvick et al., 1974) (Kvick et al., 1974).
Phonon-driven proton transfer in the acid is linked to distinct hydrogen bonds, relevant in the study of molecular dynamics (Seliger & Zagar, 2011) (Seliger & Zagar, 2011).
Safety And Hazards
Future Directions
There is ongoing research into the use of Pyridine-3,5-dicarboxylic acid in various applications. For example, it has been used in the synthesis of new metal–organic frameworks (MOFs) for use in battery-supercapacitor hybrid energy storage devices . It has also been used in the synthesis of new compounds with bipositive d-metal ions and various template molecules .
properties
IUPAC Name |
pyridine-3,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198149 | |
Record name | Pyridine-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,5-dicarboxylic acid | |
CAS RN |
499-81-0 | |
Record name | 3,5-Pyridinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-3,5-dicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DINICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NMH4PZ3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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